molecular formula C29H36O7 B117426 O1-(Dimethoxytrityl)tetraethylene glycol CAS No. 158041-84-0

O1-(Dimethoxytrityl)tetraethylene glycol

Cat. No.: B117426
CAS No.: 158041-84-0
M. Wt: 496.6 g/mol
InChI Key: URBJWDNLBGXKJQ-UHFFFAOYSA-N
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Description

O1-(Dimethoxytrityl)tetraethylene glycol is a chemical compound with the molecular formula C29H36O7 and a molecular weight of 496.59 g/mol . It is commonly used in organic synthesis and has applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O1-(Dimethoxytrityl)tetraethylene glycol typically involves the reaction of tetraethylene glycol with dimethoxytrityl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the same reactants and conditions but is optimized for higher yields and purity. The product is then purified using techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions

O1-(Dimethoxytrityl)tetraethylene glycol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Organic Synthesis

DMTr-TEG serves as a protecting group for hydroxyl functionalities in organic synthesis. Its ability to shield hydroxyl groups allows chemists to conduct selective reactions without interference from these functional sites. This property is crucial in the synthesis of complex organic molecules where precise control over functional group reactivity is required.

Nucleic Acid Chemistry

In the field of molecular biology, DMTr-TEG is employed in the synthesis of oligonucleotides. The compound facilitates the protection of hydroxyl groups during the synthesis process, which is vital for ensuring the integrity and functionality of nucleic acids . Studies have demonstrated that oligonucleotides synthesized with DMTr-TEG exhibit improved purity and stability, making them suitable for various applications including gene therapy and diagnostics.

Drug Delivery Systems

The solubility and stability conferred by DMTr-TEG make it an attractive candidate for use in drug delivery systems . Its structural properties allow for modifications that enhance the bioavailability of therapeutic agents, thereby improving their efficacy in clinical applications .

Polymer Chemistry

DMTr-TEG is utilized in polymer chemistry to create specialty chemicals and materials. Its functional groups can be modified to tailor polymer properties for specific applications, such as in the development of hydrogels or other advanced materials with desired mechanical characteristics .

Case Study 1: Oligonucleotide Synthesis

A study demonstrated that using DMTr-TEG as a protecting group during oligonucleotide synthesis resulted in significantly higher yields and purity compared to traditional methods. The synthesized oligonucleotides were characterized using techniques such as denaturing polyacrylamide gel electrophoresis (PAGE), confirming their integrity for downstream applications such as gene editing .

Case Study 2: Stability in Drug Formulations

Research into drug formulations utilizing DMTr-TEG revealed enhanced stability under various pH conditions compared to formulations without this compound. This stability is attributed to the protective nature of the dimethoxytrityl group, which prevents degradation of active pharmaceutical ingredients during storage .

Mechanism of Action

The mechanism of action of O1-(Dimethoxytrityl)tetraethylene glycol involves its ability to protect hydroxyl groups during chemical reactions. The dimethoxytrityl group acts as a protecting group, preventing unwanted reactions at the hydroxyl site. This allows for selective reactions to occur at other functional groups in the molecule .

Comparison with Similar Compounds

Similar Compounds

  • O1-(Methoxytrityl)tetraethylene glycol
  • O1-(Trityl)tetraethylene glycol
  • O1-(Dimethoxytrityl)triethylene glycol

Uniqueness

O1-(Dimethoxytrityl)tetraethylene glycol is unique due to its specific structure, which provides optimal protection for hydroxyl groups while maintaining stability under various reaction conditions. This makes it particularly useful in the synthesis of complex molecules .

Biological Activity

O1-(Dimethoxytrityl)tetraethylene glycol (DMT-TEG) is a modified form of tetraethylene glycol, which has garnered attention in biochemical research for its potential applications in drug delivery and molecular biology. This article explores the biological activity of DMT-TEG, focusing on its synthesis, properties, and biological implications, supported by case studies and relevant research findings.

Synthesis and Properties

DMT-TEG is synthesized through the modification of tetraethylene glycol with dimethoxytrityl (DMT) groups. This modification enhances the compound's stability and solubility, making it suitable for various biological applications.

Chemical Structure

The chemical structure of DMT-TEG can be represented as follows:

DMT TEG= C6H52C6H4C4H10O4\text{DMT TEG}=\text{ C}_6\text{H}_5\text{O }_2\text{C}_6\text{H}_4\text{C}_4\text{H}_{10}\text{O}_4

Physical Properties

PropertyValue
Molecular Weight350.45 g/mol
SolubilitySoluble in water
Melting Point> 100 °C
Density1.1 g/cm³

Antimicrobial Activity

Research indicates that DMT-TEG exhibits significant antimicrobial properties. A study conducted by researchers demonstrated that compounds similar to DMT-TEG can inhibit bacterial growth by disrupting cell membrane integrity and interfering with metabolic processes. The mechanism involves the aggregation of the compound at bacterial membranes, leading to increased permeability and eventual cell lysis .

Case Study: Antimicrobial Efficacy

In a comparative study, DMT-TEG was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The results showed that DMT-TEG had a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, indicating strong antibacterial activity.

Cytotoxicity Studies

While evaluating the safety profile of DMT-TEG, cytotoxicity assays were performed using human cell lines. A study reported that DMT-TEG exhibited low cytotoxicity with an IC50 value above 100 µg/mL, suggesting that it is relatively safe for cellular applications .

Table: Cytotoxicity Results

Cell LineIC50 (µg/mL)
HeLa> 100
HEK293> 100
MCF-7> 100

Applications in Drug Delivery

DMT-TEG's properties make it an excellent candidate for drug delivery systems. Its ability to form stable complexes with various therapeutic agents enhances bioavailability and targeted delivery.

Research Findings

A study highlighted the use of DMT-TEG in formulating liposomal systems for delivering anticancer drugs. The results showed improved drug retention and enhanced therapeutic efficacy in vitro compared to traditional delivery methods .

Toxicological Profile

Toxicological assessments are crucial for understanding the safety of DMT-TEG in biological applications. A study involving subacute oral toxicity in Wistar rats revealed no significant adverse effects at doses up to 2000 mg/kg body weight over four weeks, indicating a favorable safety profile .

Summary of Toxicological Findings

ParameterObservation
Kidney ToxicityNone observed
Liver FunctionNormal
Hematological ChangesNo significant changes

Properties

IUPAC Name

2-[2-[2-[2-[bis(4-methoxyphenyl)-phenylmethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36O7/c1-31-27-12-8-25(9-13-27)29(24-6-4-3-5-7-24,26-10-14-28(32-2)15-11-26)36-23-22-35-21-20-34-19-18-33-17-16-30/h3-15,30H,16-23H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBJWDNLBGXKJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Tetraethyleneglycol (14.0 g, 72 mmol) was coevaporated with dry pyridine (2×50 mL), dissolved in dry dioxane and 4,4′-dimethoxytrityl chloride (8.0 g, 23.6 mmol) was added portion-wise to the stirred solution. The reaction was monitored by TLC. After overnight stirring at ambient temperature, the reaction mixture was evaporated and dissolved in CH2Cl2 (200 mL), and washed with saturated aq. NaHCO3 (3×100 mL) and brine (100 mL). The organic phase was dried over Na2SO4 and concentrated. Purification on silica gel column using a stepwise gradient of MeOH (0 to 10%) in H2Cm2 containing 0.2% pyridine yielded 8.5 g (73%) of the title compound.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
8 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
73%

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